methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate
Overview
Description
The compound is a derivative of phenol, specifically 4-chloro-3-methylphenol . Phenols are aromatic compounds that contain a hydroxyl group (-OH) attached to a carbon atom in a benzene ring .
Molecular Structure Analysis
The molecular structure of 4-chloro-3-methylphenol, a related compound, is available in the NIST Chemistry WebBook . It has a molecular weight of 142.583 and its IUPAC Standard InChI is InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 .Physical And Chemical Properties Analysis
4-chloro-3-methylphenol, a related compound, is a white solid with a phenolic odor. It has a density of 1.37 g/cm^3 at 20 °C, a melting point of 55.55 °C, and a boiling point of 235 °C. It is soluble in water at a concentration of 3.8 g/L at 20 °C .Scientific Research Applications
Synthesis and Derivatives
Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the preparation of thieno[2,3-c]pyrazoles, where the compound undergoes transformations to produce novel derivatives like methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate through reactions with methyl thioglycolate and subsequent steps leading to pyrrolyl esters and carbohydrazide derivatives. These steps are integral in the synthesis of substituted heterocycles, showcasing the compound's versatility in organic synthesis (Haider et al., 2005).
Structural and Spectral Analysis
Another aspect of its application involves detailed structural and spectral analysis. For instance, the structural and spectroscopic study of pyrazole derivatives highlights the compound's role in the characterization of biologically important derivatives. Such studies involve combined experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, to elucidate the structural features of these compounds. This kind of research contributes significantly to the understanding of the molecular structure and reactivity of pyrazole derivatives (Viveka et al., 2016).
Crystal Structure Elucidation
The crystal structure elucidation of methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate derivatives is a crucial application in understanding the molecular geometry and packing in the solid state. This is exemplified by the work on Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, which was prepared through a one-pot synthesis and characterized by single-crystal X-ray diffraction. Such studies provide insight into the molecular conformation and intermolecular interactions within the crystal lattice, informing the design and synthesis of new materials and pharmaceuticals (Saeed et al., 2012).
Corrosion Inhibition
Interestingly, derivatives of methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate have been explored as corrosion inhibitors for metals. Studies have shown that these compounds exhibit significant inhibition efficiency, protecting metals like mild steel in corrosive environments. The effectiveness of these inhibitors is attributed to their adsorption onto the metal surface, forming a protective layer that minimizes corrosion. This application demonstrates the compound's potential in industrial applications, particularly in extending the lifespan of metal structures and components (Yadav et al., 2015).
Safety And Hazards
properties
IUPAC Name |
methyl 3-(4-chloro-3-methylphenyl)-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-5-8(3-4-9(7)13)10-6-11(15-14-10)12(16)17-2/h3-6H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYAGOWXRPDDJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901183486 | |
Record name | Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate | |
CAS RN |
192702-05-9 | |
Record name | Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192702-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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